N~6~-[4-(aminosulfonyl)benzyl]-2-[(methylsulfonyl)amino]-1,3-benzothiazole-6-carboxamide
Description
N⁶-[4-(Aminosulfonyl)benzyl]-2-[(methylsulfonyl)amino]-1,3-benzothiazole-6-carboxamide (molecular formula: C₁₆H₁₆N₄O₅S₃, molecular weight: 440.52) is a benzothiazole-based sulfonamide derivative. It features a benzothiazole core substituted at the 2-position with a methylsulfonylamino group and at the 6-position with a carboxamide-linked 4-(aminosulfonyl)benzyl moiety. Key physicochemical properties include a logP of 0.931, logD of 0.8157, and polar surface area (PSA) of 126.883 Ų, indicating moderate lipophilicity and high polarity suitable for interactions with biological targets . Its structure includes four hydrogen bond donors and twelve acceptors, which may enhance binding affinity in enzyme-inhibitor interactions.
Properties
Molecular Formula |
C16H16N4O5S3 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-(methanesulfonamido)-N-[(4-sulfamoylphenyl)methyl]-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C16H16N4O5S3/c1-27(22,23)20-16-19-13-7-4-11(8-14(13)26-16)15(21)18-9-10-2-5-12(6-3-10)28(17,24)25/h2-8H,9H2,1H3,(H,18,21)(H,19,20)(H2,17,24,25) |
InChI Key |
SIEFZVQDHLDGDL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-[4-(aminosulfonyl)benzyl]-2-[(methylsulfonyl)amino]-1,3-benzothiazole-6-carboxamide typically involves multiple steps, including the formation of the benzothiazole ring and the introduction of the sulfonyl and aminosulfonylbenzyl groups. Common synthetic routes may involve the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with a carboxylic acid derivative under acidic conditions.
Introduction of Sulfonyl Groups: The sulfonyl groups can be introduced through sulfonation reactions using reagents such as chlorosulfonic acid or sulfur trioxide.
Aminosulfonylbenzyl Group Addition: The aminosulfonylbenzyl group can be added through nucleophilic substitution reactions using appropriate benzyl halides and amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N~6~-[4-(aminosulfonyl)benzyl]-2-[(methylsulfonyl)amino]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Benzyl halides, amines, and other nucleophiles or electrophiles under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N~6~-[4-(aminosulfonyl)benzyl]-2-[(methylsulfonyl)amino]-1,3-benzothiazole-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N6-[4-(aminosulfonyl)benzyl]-2-[(methylsulfonyl)amino]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Signal Transduction Modulation: Interfering with cellular signaling pathways, leading to altered cellular responses.
DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression or replication processes.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations
Substituent Impact on Activity: The target compound’s methylsulfonylamino group (logP = 0.931) confers greater metabolic stability compared to the benzenesulfonylamino group in (logP = 1.2–1.5, estimated). The 4-(aminosulfonyl)benzyl moiety enhances interactions with polar enzyme pockets, unlike the simpler 4-aminobenzenesulfonamide in , which lacks the benzyl spacer.
Biological Activity Trends: Compounds with chloro-substituted benzothiazoles (e.g., ) often exhibit antimicrobial properties due to enhanced membrane permeability , whereas the target compound’s carboxamide group may favor protein-binding applications. The methoxy group in increases PSA (138.2 Ų vs.
Key Findings
- The target compound’s logSw (-2.3692) suggests moderate aqueous solubility, outperforming thiadiazoles (e.g., ) but underperforming compared to amino-acid-substituted thiazolones (e.g., ).
- Its 12 hydrogen bond acceptors exceed typical values for benzothiazole derivatives, likely contributing to target selectivity but increasing synthetic complexity .
Biological Activity
N~6~-[4-(aminosulfonyl)benzyl]-2-[(methylsulfonyl)amino]-1,3-benzothiazole-6-carboxamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzothiazole core
- A carboxamide functional group
- Sulfonyl and methylsulfonyl substituents
This structural configuration is believed to contribute to its interaction with biological targets.
Research indicates that this compound may exert its biological effects through various mechanisms:
- TRPM8 Antagonism : The compound has been identified as a potential antagonist of the TRPM8 channel, which is involved in sensory perception of temperature and pain. TRPM8 antagonists can modulate pain pathways and provide therapeutic benefits in conditions such as neuropathic pain .
- Inhibition of Protein Tyrosine Phosphatases : Some studies suggest that benzothiazole derivatives can inhibit protein tyrosine phosphatases (PTPs), which play crucial roles in cellular signaling pathways. Inhibition of PTPs can lead to enhanced insulin signaling and improved glucose metabolism, making this compound a candidate for diabetes treatment .
- Binding Affinity : The compound has shown moderate binding affinity for specific RNA structures, indicating potential applications in RNA-targeted therapies .
Biological Activity Data Table
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound.
- Diabetes Management : A study investigated the effects of sulfonamide derivatives on glucose metabolism in diabetic models. The findings indicated that these compounds could enhance insulin sensitivity and lower blood glucose levels through PTP inhibition .
- Pain Management : Research into TRPM8 antagonists revealed that they could effectively reduce pain responses in animal models, suggesting that this compound might be beneficial in treating chronic pain conditions .
- Anticancer Activity : Preliminary studies have shown that benzothiazole derivatives exhibit cytotoxic effects against various cancer cell lines, indicating potential for development as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
